REACTION_CXSMILES
|
C1C(CCC(C2C(O)=CC(O)=CC=2O[C@@H:18]2O[C@H:22]([CH2:24][OH:25])[C@@H:21]([OH:26])[C@H:20](O)[C@H:19]2[OH:28])=O)=CC=C(O)C=1.C([O-])(=[O:34])C.[Na+]>C(OC(=O)C)(=O)C>[CH3:18][C:19]([CH2:20][C:21]([CH2:22][C:24]([OH:34])=[O:25])=[O:26])=[O:28] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CCC(=O)C=2C(=CC(=CC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the triacetate derivative of phlorizin precipitated from the solution in the form of a crystalline solid
|
Type
|
CUSTOM
|
Details
|
The crystalline solid was separated by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 50 mL of hot methanol
|
Type
|
CUSTOM
|
Details
|
re-crystallized twice from hot methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CC(=O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 181.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |